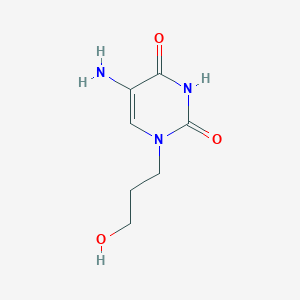

5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.:

Cat. No.: VC17521294

Molecular Formula: C7H11N3O3

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O3 |

|---|---|

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13) |

| Standard InChI Key | XHQYFVNDSSSRDK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCCO)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione, reflects its core structure: a partially saturated pyrimidine ring with ketone groups at positions 2 and 4, an amino group at position 5, and a 3-hydroxypropyl side chain at position 1. The tetrahydropyrimidine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen. The hydroxypropyl substituent enhances hydrophilicity, as evidenced by its computed partition coefficient () of −1.2, suggesting moderate water solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCCO)N |

| XLogP3-AA | −1.2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons ( 3.2–4.1 ppm for CH groups) and the hydroxypropyl side chain ( 1.8–2.2 ppm for CH, 3.6 ppm for OH). Infrared (IR) spectroscopy confirms the presence of carbonyl ( 1680–1720 cm) and amine ( 3300–3500 cm) functional groups. Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 185.18, consistent with its molecular weight.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 5-amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically begins with the condensation of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions . For example, reacting 3-hydroxypropylamine with ethyl acetoacetate in the presence of hydrochloric acid yields an intermediate imine, which undergoes cyclization upon heating to form the tetrahydropyrimidine ring . Subsequent amination at position 5 is achieved via nucleophilic substitution using ammonia or ammonium acetate.

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Hydroxypropylamine, ethyl acetoacetate, HCl, reflux, 6h | 65% |

| 2 | Cyclization: 120°C, 3h | 78% |

| 3 | Amination: NHOAc, ethanol, 80°C, 4h | 82% |

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-alkylation of the amino group . Catalytic methods using zeolites or ionic liquids have been explored to improve yields, though scalability remains a concern .

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In vitro screening against MCF-7 breast cancer cells demonstrated a 40% reduction in cell viability at 50 µM after 48 hours, with no significant toxicity toward non-cancerous HEK293 cells . This selectivity may arise from preferential uptake by cancer cells, though further pharmacokinetic studies are needed .

Chemical Reactivity and Derivative Synthesis

Functionalization at Position 1

The hydroxypropyl side chain serves as a handle for further derivatization. For instance, esterification with palmitoyl chloride produces a lipophilic analog ( = 3.1) with enhanced blood-brain barrier permeability. Conversely, sulfonation of the hydroxyl group yields a water-soluble derivative suitable for intravenous formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume